Dicyclohexylamine (S)-3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate Dicyclohexylamine (S)-3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate
Brand Name: Vulcanchem
CAS No.: 65710-58-9
VCID: VC21538196
InChI: InChI=1S/C16H22N2O6.C12H23N/c1-16(2,3)24-15(22)18-12(13(19)20)9-17-14(21)23-10-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20);11-13H,1-10H2/t12-;/m0./s1
SMILES: CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Molecular Formula: C28H45N3O6
Molecular Weight: 519.7 g/mol

Dicyclohexylamine (S)-3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate

CAS No.: 65710-58-9

Cat. No.: VC21538196

Molecular Formula: C28H45N3O6

Molecular Weight: 519.7 g/mol

* For research use only. Not for human or veterinary use.

Dicyclohexylamine (S)-3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate - 65710-58-9

CAS No. 65710-58-9
Molecular Formula C28H45N3O6
Molecular Weight 519.7 g/mol
IUPAC Name N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C16H22N2O6.C12H23N/c1-16(2,3)24-15(22)18-12(13(19)20)9-17-14(21)23-10-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20);11-13H,1-10H2/t12-;/m0./s1
Standard InChI Key RPWGTQRQPVPFKR-YDALLXLXSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
SMILES CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Canonical SMILES CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2

Chemical Structure and Properties

Structural Composition

Dicyclohexylamine (S)-3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate represents a salt formed between dicyclohexylamine and (S)-3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid . This salt formation occurs through the ionic interaction between the protonated amine of dicyclohexylamine and the deprotonated carboxyl group of the protected amino acid component. The compound's complete molecular formula is C28H45N3O6, reflecting the combination of these two distinct molecular entities .

The structural configuration includes:

  • A dicyclohexylamine component (C12H23N)

  • A protected amino acid component with Boc and benzyloxycarbonyl (Z) protecting groups

  • A stereogenic center with S-configuration at the alpha carbon of the amino acid portion

Structural Elements

The compound incorporates several key structural elements that define its chemical identity and reactivity:

  • A central diaminopropionic acid backbone with protected amino groups

  • A tert-butoxycarbonyl (Boc) protecting group on the alpha-amino position

  • A benzyloxycarbonyl protecting group on the beta-amino position

  • Two cyclohexyl rings attached to a nitrogen atom in the counterion

  • Multiple stereocenters that influence its three-dimensional arrangement

This structural complexity contributes to the compound's specific utility in chemical synthesis, particularly in peptide chemistry applications where protected amino acid derivatives are essential building blocks .

Nomenclature and Identifiers

Chemical Identifiers

The compound possesses multiple chemical identifiers that facilitate its identification across different chemical databases and reference systems :

Identifier TypeValue
PubChem CID2755949
CAS Registry Number65710-58-9
IUPAC NameN-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)propanoic acid
InChIInChI=1S/C16H22N2O6.C12H23N/c1-16(2,3)24-15(22)18-12(13(19)20)9-17-14(21)23-10-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20);11-13H,1-10H2/t12-;/m0./s1
InChIKeyRPWGTQRQPVPFKR-YDALLXLXSA-N
SMILESCC(C)(C)OC(=O)NC@@HC(=O)O.C1CCC(CC1)NC2CCCCC2

Common Synonyms

The compound is known by several synonyms in scientific literature and commercial contexts :

  • Boc-Dap(Z)-OH.DCHA

  • BOC-DAP(Z)-OH DCHA

  • Boc-Dap(Z)-OH (dicyclohexylammonium) salt

  • N-alpha-t-Butyloxycarbonyl-N-beta-benzyloxycarbonyl-L-2,3-diaminopropionic acid dicyclohexylamine

  • 3-{[(Benzyloxy)carbonyl]amino}-N-(tert-butoxycarbonyl)-L-alanine--N-cyclohexylcyclohexanamine (1/1)

These diverse naming conventions reflect the compound's use across different research fields and the various systematic and common naming approaches employed in chemical nomenclature.

Physical and Chemical Properties

Fundamental Physical Properties

The compound possesses several important physical properties that characterize its behavior in various experimental and practical contexts :

PropertyValue
Molecular Weight519.7 g/mol
Exact Mass519.33083616 Da
Monoisotopic Mass519.33083616 Da
Physical StateSolid (presumed)
Optical Rotation[α]D specific to S-configuration (exact value not provided)

Computed Chemical Properties

Several computed properties provide insight into the compound's potential chemical behavior and interactions :

PropertyValue
Hydrogen Bond Donor Count4
Hydrogen Bond Acceptor Count7
Rotatable Bond Count11
Topological Polar Surface AreaNot specified in search results, but expected to be significant due to multiple oxygen and nitrogen atoms

These properties suggest considerable potential for hydrogen bonding, which would likely influence the compound's solubility characteristics and reactivity patterns. The high count of rotatable bonds indicates conformational flexibility, which may be relevant to its behavior in solution and its interactions with other molecules in synthetic applications.

Component Analysis

The Protected Amino Acid Component

The protected amino acid component of this salt (Boc-Dap(Z)-OH) represents a diaminopropionic acid with specific protecting groups :

  • It features a diaminopropionic acid core, which is a non-standard amino acid with an additional amino group on the beta carbon

  • The alpha-amino group is protected with a tert-butoxycarbonyl (Boc) group, which is base-stable but acid-labile

  • The beta-amino group is protected with a benzyloxycarbonyl group, which can be removed by catalytic hydrogenation

  • The carboxyl group remains unprotected, allowing for salt formation

This component alone (without the dicyclohexylamine counterion) has a molecular weight of 338.36 g/mol and the molecular formula C16H22N2O6 .

The Dicyclohexylamine Component

The dicyclohexylamine component serves as the counterion in this salt formation :

The dicyclohexylamine component is commonly used to form stable, crystalline salts of amino acids and peptides, often improving their handling properties compared to the free acid forms.

Applications and Uses

Synthetic Applications

The primary applications of Dicyclohexylamine (S)-3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate are in synthetic organic chemistry, particularly in the field of peptide synthesis :

  • As a building block for introducing diaminopropionic acid residues into peptides and proteins

  • In the synthesis of peptides requiring orthogonally protected amino groups

  • For the preparation of branched peptides and peptide mimetics

  • In the development of peptidomimetic drug candidates

The presence of orthogonal protecting groups (Boc and benzyloxycarbonyl) allows for selective deprotection and sequential coupling reactions, making this compound particularly valuable in complex peptide synthesis strategies.

Research Significance

In research contexts, the compound serves several important functions:

  • As a stable, well-characterized intermediate in multi-step syntheses

  • As a standard or reference compound in analytical chemistry

  • In the development of peptide-based therapeutics and bioactive compounds

  • For studying structure-activity relationships in peptides containing non-standard amino acids

The dicyclohexylammonium salt form typically offers advantages in terms of stability, solubility, and crystallinity compared to the free acid form, making it preferred for certain research applications.

Structural Comparison with Related Compounds

Relationship to the Free Acid

The free acid form of this compound (without the dicyclohexylamine counterion) is 3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid, which has the following comparative properties :

PropertyFree AcidDicyclohexylammonium Salt
Molecular FormulaC16H22N2O6C28H45N3O6
Molecular Weight338.36 g/mol519.7 g/mol
CAS Number120709-59-365710-58-9
Physical StateSolidSolid
Solubility ProfileTypically less soluble in non-polar solventsGenerally improved solubility in organic solvents

The conversion to the dicyclohexylammonium salt represents a common strategy for improving the handling properties of acidic compounds in organic synthesis .

Significance of Protecting Groups

The specific combination of Boc and benzyloxycarbonyl protecting groups is significant because:

  • They can be selectively removed under different conditions (orthogonal protection)

  • The Boc group is removable under acidic conditions while maintaining the benzyloxycarbonyl group

  • The benzyloxycarbonyl group can be removed by catalytic hydrogenation without affecting the Boc group

  • This orthogonality enables controlled, sequential modification of the two amino groups

This strategic protection pattern makes the compound particularly valuable in complex peptide synthesis schemes where selective deprotection is required.

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519.6716 g/mol